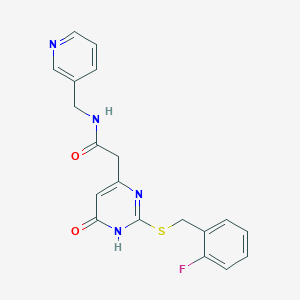![molecular formula C12H15BrN2O3S B2948359 methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351611-93-2](/img/structure/B2948359.png)
methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of interest due to its unique chemical structure and diverse potential applications in various fields. This compound belongs to the class of benzothiazoles, a group of heterocyclic compounds known for their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves a multi-step process. One common approach starts with the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to introduce the ethoxy group. Subsequent steps involve the imination and esterification processes to yield the final product.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. Specific details on solvents, temperatures, and catalysts are optimized to ensure scalability and reproducibility of the process.
化学反应分析
Types of Reactions
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, certain functional groups may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS), sodium azide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Halogenated compounds
科学研究应用
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has found numerous applications in scientific research, including:
Chemistry: As a reagent in organic synthesis for constructing complex molecular architectures.
Biology: In studying enzyme interactions, given its potential inhibitory effects on specific enzymes.
Medicine: Its potential pharmacological activities are being explored, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials, such as polymer additives, due to its unique structural properties.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to the active sites of enzymes, thus inhibiting their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The specific pathways and molecular targets vary depending on the biological context and the particular application.
相似化合物的比较
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can be compared with other benzothiazole derivatives:
2-aminothiophenol derivatives: Share a similar core structure but differ in their side chains and functional groups.
Ethoxy-substituted benzothiazoles: These compounds may exhibit similar physicochemical properties but vary in their biological activities based on the position and nature of the ethoxy group.
Iminobenzo[d]thiazol derivatives: These compounds differ primarily in the substituents attached to the thiazole ring, affecting their overall reactivity and application.
属性
IUPAC Name |
methyl 2-(4-ethoxy-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-5-4-6-9-11(8)14(12(13)18-9)7-10(15)16-2;/h4-6,13H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQTDDMDRDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CC(=O)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

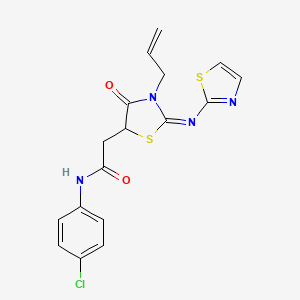
![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(1H-indol-3-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2948283.png)
![3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2948284.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)
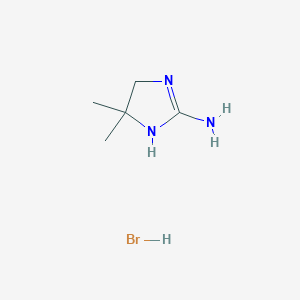
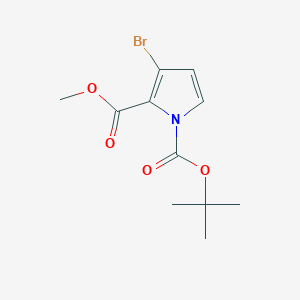
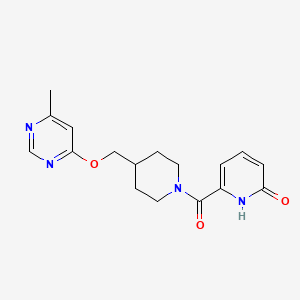
![N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2948294.png)
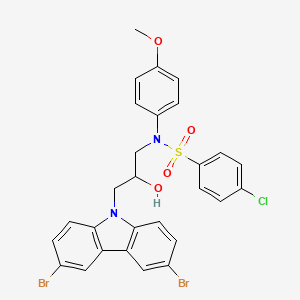
![METHYL 6-FLUORO-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2948297.png)
